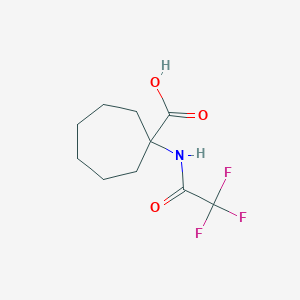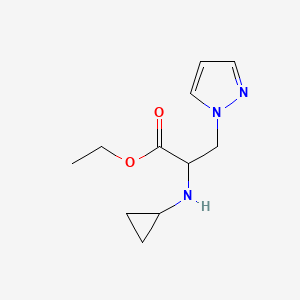
Ethyl 2-(cyclopropylamino)-3-(1h-pyrazol-1-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(cyclopropylamino)-3-(1h-pyrazol-1-yl)propanoate is a synthetic organic compound that features a cyclopropylamino group and a pyrazolyl group attached to a propanoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(cyclopropylamino)-3-(1h-pyrazol-1-yl)propanoate typically involves the following steps:
Formation of the pyrazolyl intermediate: This step involves the reaction of a suitable precursor with hydrazine to form the pyrazole ring.
Introduction of the cyclopropylamino group: The cyclopropylamine is then introduced through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the intermediate to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Ethyl 2-(cyclopropylamino)-3-(1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
科学研究应用
Ethyl 2-(cyclopropylamino)-3-(1h-pyrazol-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.
作用机制
The mechanism of action of ethyl 2-(cyclopropylamino)-3-(1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
相似化合物的比较
Similar Compounds
- Ethyl 2-(1H-pyrazol-1-yl)propanoate
- 2-(1H-pyrazol-1-yl)pyridine
- 2,6-bis(pyrazol-1-yl)pyridine
Uniqueness
Ethyl 2-(cyclopropylamino)-3-(1h-pyrazol-1-yl)propanoate is unique due to the presence of both the cyclopropylamino group and the pyrazolyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C11H17N3O2 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC 名称 |
ethyl 2-(cyclopropylamino)-3-pyrazol-1-ylpropanoate |
InChI |
InChI=1S/C11H17N3O2/c1-2-16-11(15)10(13-9-4-5-9)8-14-7-3-6-12-14/h3,6-7,9-10,13H,2,4-5,8H2,1H3 |
InChI 键 |
ALIYHHIECVGWSP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CN1C=CC=N1)NC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


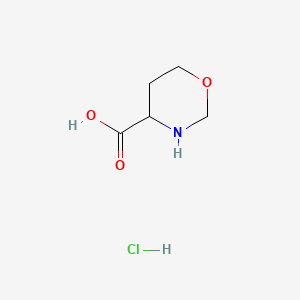
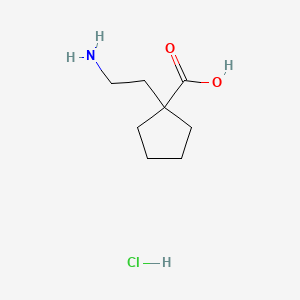
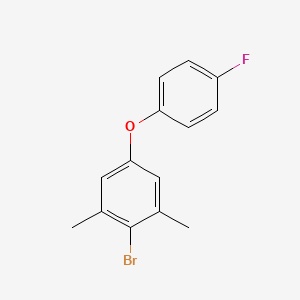


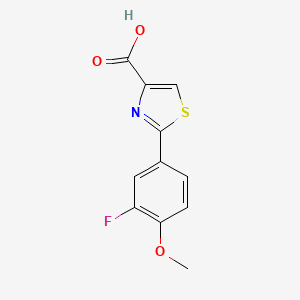

![6-Methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol](/img/structure/B13485172.png)
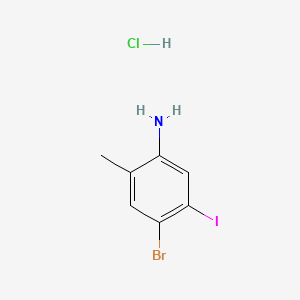

![tert-butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate](/img/structure/B13485187.png)
![2-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonamido]acetic acid](/img/structure/B13485197.png)
![5'-Ethyl-2'-methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13485207.png)
